molecular formula C26H25N3O4 B2996481 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime CAS No. 1025164-82-2

2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime

Cat. No.: B2996481
CAS No.: 1025164-82-2
M. Wt: 443.503
InChI Key: LRZMINYCHKGPFT-SLEBQGDGSA-N
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Description

This compound (CAS: 1025164-82-2) features a hexahydrobenzisoxazolone core substituted with two phenyl groups at the 2- and 3-positions, coupled with an O-(4-nitrobenzyl)oxime moiety. Its molecular formula is C₂₆H₂₅N₃O₄, with a molar mass of 443.49 g/mol . The structure combines a bicyclic benzisoxazolone system, which imparts rigidity, and a nitrobenzyloxime group that enhances electrophilic reactivity.

Synthesis involves O-benzylation of the parent oxime with 4-nitrobenzylbromide under basic conditions, forming a key intermediate for insecticides like flucycloxuron . The nitro group facilitates further functionalization, such as hydrogenation to an amine derivative, which is critical in agrochemical synthesis .

Properties

IUPAC Name

(E)-N-[(4-nitrophenyl)methoxy]-2,3-diphenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-29(31)22-16-14-19(15-17-22)18-32-27-23-12-7-13-24-25(23)26(20-8-3-1-4-9-20)28(33-24)21-10-5-2-6-11-21/h1-6,8-11,14-17,24-26H,7,12-13,18H2/b27-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZMINYCHKGPFT-SLEBQGDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)[N+](=O)[O-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)/C(=N/OCC5=CC=C(C=C5)[N+](=O)[O-])/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime typically involves multiple steps, starting with the formation of the benzisoxazole core. One common approach is the cyclization of an appropriate precursor, such as a diphenyl-substituted hydroxybenzene derivative, under acidic or basic conditions. The nitrobenzyl oxime group is then introduced through a nitration reaction followed by an oxime formation step.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow reactors and automated systems can be employed to optimize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine, resulting in different functional properties.

  • Substitution: : The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂).

  • Substitution: : Electrophilic substitution may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve alkyl halides.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Bromo- or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and bacterial infections.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable for creating specialized materials with specific characteristics.

Mechanism of Action

The mechanism by which 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime exerts its effects depends on its molecular targets and pathways. The nitro group, for example, can interact with biological molecules, leading to the activation or inhibition of specific pathways. The phenyl groups may also play a role in binding to receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural and functional differences between the target compound and analogous molecules:

Compound Name Molecular Formula Key Functional Groups Primary Application References
Target Compound C₂₆H₂₅N₃O₄ Benzisoxazolone, O-(4-nitrobenzyl)oxime Intermediate in insecticide synthesis
Pymetrozine (CAS: 123312-89-0) C₁₀H₁₁N₅O Triazinone, pyridinylmethylene amino Insecticide (aphid control)
Tirpate (CAS: 34681-10-2) C₈H₁₃N₃O₂S₂ Dithiolane, methylcarbamoyl oxime Insecticide (carbamate)
Benzoxazepin Derivative (from ) C₂₂H₂₂N₂O₃ Benzoxazepin, acetamide Pharmaceutical intermediate
Key Observations:
  • Heterocyclic Core: The target compound’s benzisoxazolone core differs from pymetrozine’s triazinone and Tirpate’s dithiolane.
  • Oxime Substituents : The O-(4-nitrobenzyl)oxime group contrasts with Tirpate’s methylcarbamoyl oxime. The nitro group enhances electron-withdrawing effects, favoring nucleophilic substitution or hydrogenation reactions , whereas Tirpate’s carbamate group confers cholinesterase inhibition .
  • Role in Synthesis : Unlike pymetrozine and Tirpate (end-use pesticides), the target compound is an intermediate for benzoylurea insecticides like flucycloxuron, underscoring its utility in introducing specific substituents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime?

Answer:
The compound is typically synthesized via oxime formation followed by O-benzylation . A key step involves reacting a ketone precursor (e.g., (4-chlorophenyl)(cyclopropyl)methanone) with hydroxylamine to form the oxime intermediate. Subsequent base-catalyzed O-benzylation using 4-nitrobenzyl bromide introduces the nitrobenzyl group . For example, in flucycloxuron synthesis, this method achieved moderate yields (~65–75%) under reflux conditions in ethanol with glacial acetic acid as a catalyst . Optimization of reaction time, solvent polarity, and stoichiometry of 4-nitrobenzyl bromide is critical to suppress side reactions like over-alkylation .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its structural conformation?

Answer:

  • X-ray crystallography is the gold standard for resolving stereochemistry and confirming the oxime E/Z configuration. Programs like SHELXL refine small-molecule structures with high precision, even for complex heterocycles .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and NOESY) identifies substituent positions and confirms regioselectivity in benzisoxazole derivatives. The nitrobenzyl group’s aromatic protons appear as distinct doublets in the δ 7.5–8.5 ppm range .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing stereoisomers .

Advanced: How can researchers optimize the O-benzylation step to mitigate low yields caused by steric hindrance?

Answer:
Steric hindrance from the diphenyl and hexahydrobenzisoxazole moieties often reduces reaction efficiency. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the oxime oxygen .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Temperature control : Gradual heating (40–60°C) minimizes decomposition of the nitrobenzyl electrophile .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 2–4 hours) while maintaining yield .

Advanced: What strategies address stereoisomerism during synthesis, and how are isomers resolved?

Answer:
The oxime functional group can adopt E/Z configurations , requiring separation via:

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Crystallization-induced diastereomer resolution : Introduce a chiral auxiliary (e.g., L-proline) to form diastereomeric salts with distinct solubility profiles .
  • Dynamic NMR : Monitor isomerization kinetics in solution to identify conditions favoring thermodynamic control .

Advanced: How can researchers analyze reaction byproducts and elucidate mechanistic pathways for unexpected products?

Answer:

  • LC-MS/MS with collision-induced dissociation (CID) identifies minor byproducts (e.g., over-alkylated derivatives or ring-opened intermediates) .
  • Computational studies : Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states to explain regioselectivity in benzisoxazole functionalization .
  • Isotopic labeling : ¹⁵N-labeled hydroxylamine traces nitrogen migration during oxime formation, distinguishing between nucleophilic addition and radical pathways .

Advanced: What computational tools are recommended for predicting reactivity and electronic properties of this compound?

Answer:

  • Molecular docking (AutoDock Vina) : Screens interactions with biological targets (e.g., insect chitin synthase for agrochemical applications) .
  • Frontier molecular orbital (FMO) analysis : Software like ORCA calculates HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack .
  • Molecular dynamics (GROMACS) : Simulates solvation effects and conformational stability of the benzisoxazole core .

Advanced: How is the compound’s bioactivity assessed, and what structural modifications enhance specificity?

Answer:

  • In vitro assays : Insecticidal activity is tested via chitin synthesis inhibition in Spodoptera frugiperda larvae, with IC₅₀ values correlated to substituent electronegativity .
  • SAR studies : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the benzyl position enhances binding to cytochrome P450 enzymes in pest species .
  • Metabolic stability : Microsomal incubation (rat liver S9 fraction) identifies vulnerable sites (e.g., oxime hydrolysis) for targeted deuteration or fluorination .

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